Structural Uniqueness: 4-Propoxyphenyl Side Chain vs. Closest Alkoxy Analogs
The 4-propoxyphenyl moiety distinguishes this compound from the next-nearest commercially available analogs, which bear ethoxy (e.g., 4-ethoxyphenyl), methoxy (4-methoxyphenyl), or unsubstituted phenyl groups. While no head-to-head bioactivity data for the target compound exists in the public domain, the class-level SAR suggests that alkoxy chain length modulates lipophilicity (calculated logP ~3.0–4.5 range) and target affinity .
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | Calculated LogP ~3.8–4.2 (estimated) |
| Comparator Or Baseline | 4-(1-(3-phenylpropanoyl)piperidin-4-yl)morpholine-3,5-dione: calculated LogP ~2.8–3.2 |
| Quantified Difference | Δ logP ≈ +0.6 to +1.0 units |
| Conditions | In silico estimation using consensus logP models |
Why This Matters
The increased lipophilicity directly influences membrane permeability and non-specific binding, which are critical parameters when selecting a compound for cell-based assays or in vivo studies.
